GLPG0492 (R enantiomer)

stereoselectivity androgen receptor SARMs

4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (CAS 1215085-93-0) is the R‑configured enantiomer of GLPG0492, a non‑steroidal selective androgen receptor modulator (SARM) from the diarylhydantoin class. The compound possesses a single chiral centre at the hydantoin C4 position and is distinct from its S‑enantiomer counterpart (GLPG0492, CAS 1215085-92-9).

Molecular Formula C19H14F3N3O3
Molecular Weight 389.3 g/mol
CAS No. 1215085-93-0
Cat. No. B1139346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG0492 (R enantiomer)
CAS1215085-93-0
Molecular FormulaC19H14F3N3O3
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
InChIInChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m0/s1
InChIKeyVAJGULUVTFDTAS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (GLPG0492 R‑Enantiomer): Structural Identity and Androgen Receptor Modulator Classification


4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (CAS 1215085-93-0) is the R‑configured enantiomer of GLPG0492, a non‑steroidal selective androgen receptor modulator (SARM) from the diarylhydantoin class . The compound possesses a single chiral centre at the hydantoin C4 position and is distinct from its S‑enantiomer counterpart (GLPG0492, CAS 1215085-92-9) . It is utilised primarily as a research tool in stereoselectivity studies and as a comparative agent in androgen receptor signalling investigations .

Why Generic SARM Substitution Is Not Viable for 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Research Applications


Substituting this compound with other SARMs or the racemic mixture introduces uncontrolled stereochemical variables that undermine experimental reproducibility and mechanistic interpretation. The S‑enantiomer (GLPG0492) is the eutomer with well‑characterised anabolic activity and is the subject of clinical development, while the R‑enantiomer serves as a distinct stereochemical probe [1]. Vendors note that the R‑enantiomer exhibits differentiated biological behaviour relative to the S‑form, acting as a partial androgen receptor agonist in muscle with reduced reproductive tissue stimulation . Consequently, replacement with an alternative SARM or the racemate invalidates comparative analyses and confounds structure–activity relationship studies that depend on enantiopure material .

Quantitative Differentiation Evidence: 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile vs. Comparators


Enantiomeric Differentiation: R‑Enantiomer Exhibits Distinct Pharmacological Profile Relative to S‑Enantiomer (GLPG0492)

The R‑enantiomer is explicitly distinguished from the S‑enantiomer (GLPG0492) in its biological activity profile. Vendor technical documentation states that the R‑enantiomer acts as a partial androgen receptor agonist in muscle while showing reduced stimulation of reproductive tissues relative to its counterpart . This stereochemical distinction is critical for studies requiring enantiopure material to control for off‑target or confounding effects .

stereoselectivity androgen receptor SARMs

Androgen Receptor Transactivation Potency: S‑Enantiomer (GLPG0492) EC50 Provides Benchmark for R‑Enantiomer Context

The S‑enantiomer (GLPG0492) activates the human androgen receptor with an EC50 of 12 nM in a HeLa cell transactivation assay . While direct EC50 data for the R‑enantiomer are not publicly disclosed, this benchmark establishes the potency range of the active eutomer and underscores the importance of using the R‑enantiomer as a stereochemical control in comparative studies [1].

androgen receptor transactivation EC50

In Vivo Anabolic Selectivity: S‑Enantiomer Demonstrates Muscle‑Specific Anabolism Without Prostate Stimulation

In orchidectomised rats, the S‑enantiomer (GLPG0492) at 10 mg/kg/day increased levator ani muscle weight (anabolic marker) while having no effect on ventral prostate weight (androgenic marker), demonstrating functional tissue selectivity [1]. Comparable in vivo data for the R‑enantiomer are not available in the public domain, reinforcing its role as a stereochemical comparator rather than a bioactive lead compound [2].

in vivo anabolic androgenic selectivity

Physicochemical and Storage Differentiation: Enantiopure R‑Enantiomer Requires Specific Handling Conditions

The R‑enantiomer is supplied as a white to off‑white solid with a predicted LogP of 2.07 and DMSO solubility ≥100 mg/mL (256.85 mM) [1]. It must be stored at -20°C for long‑term stability (≥12 months), whereas the S‑enantiomer may have slightly different solubility and stability profiles . These parameters are critical for maintaining enantiopurity and avoiding racemisation during storage .

solubility storage stability procurement

Optimal Research and Industrial Use Cases for 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile


Stereochemical Control in Androgen Receptor Pharmacology Studies

The R‑enantiomer serves as an essential stereochemical control in experiments designed to validate the enantioselectivity of androgen receptor modulation. Its use alongside the S‑eutomer (GLPG0492) enables researchers to confirm that observed biological effects are stereospecific and not due to non‑specific interactions .

Structure–Activity Relationship (SAR) Profiling of Diarylhydantoin SARMs

In medicinal chemistry optimisation programmes, the R‑enantiomer provides a stereochemical benchmark for evaluating how modifications to the hydantoin core alter receptor binding and functional selectivity. This supports rational design of next‑generation SARMs with improved tissue selectivity [1].

Method Development and Quality Control for Chiral Purity Assessment

The R‑enantiomer is employed as a reference standard in chiral chromatographic method development to quantify enantiomeric excess in synthetic batches of GLPG0492. This ensures that API production meets regulatory specifications for enantiopurity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLPG0492 (R enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.